Imidazole-d3

Overview

Description

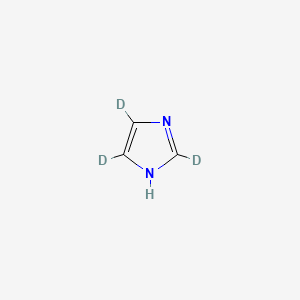

Imidazole-d3 is a deuterated analog of imidazole (C₃H₄N₂), where three hydrogen atoms are replaced with deuterium (D). This isotopic substitution preserves the core heterocyclic structure—a five-membered ring with two nitrogen atoms at positions 1 and 3—but modifies its physicochemical and metabolic properties . Imidazole derivatives are pivotal in medicinal chemistry due to their amphoteric nature, high polarity, and aromatic π-electron system, enabling diverse biological interactions . Deuterated imidazoles like this compound are increasingly utilized as isotopic tracers in pharmacokinetic studies and analytical standards, leveraging deuterium’s kinetic isotope effect to enhance metabolic stability and reduce enzymatic degradation rates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-d3 typically involves the deuteration of imidazole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterium oxide. The process is optimized to achieve high yields and purity, often involving multiple steps of purification to remove any non-deuterated impurities.

Chemical Reactions Analysis

Types of Reactions: Imidazole-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form imidazole-2-carboxylic acid.

Reduction: It can be reduced to form imidazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazoline derivatives.

Substitution: N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

Chemical Research Applications

Nuclear Magnetic Resonance Spectroscopy

Imidazole-d3 is extensively used as a tracer in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium allows for enhanced resolution and sensitivity in NMR experiments, facilitating the study of reaction mechanisms and molecular interactions. This application is crucial for understanding complex chemical processes and reaction pathways.

Kinetic Isotope Effect

The presence of deuterium in this compound influences the rate of chemical reactions through the kinetic isotope effect. This property is exploited in various kinetic studies to analyze reaction dynamics and mechanisms.

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to trace the incorporation and transformation of imidazole in metabolic pathways. This application is essential for studying metabolic processes and understanding how compounds are metabolized within living organisms.

Therapeutic Investigations

this compound has been investigated for its potential therapeutic effects. Research indicates that imidazole derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. For instance, studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms such as stabilizing G-quadruplex DNA structures or inhibiting specific kinases .

Medicinal Chemistry

Drug Development

this compound plays a role in the development of deuterated pharmaceuticals. The incorporation of deuterium can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects. Several imidazole-based compounds are currently under investigation for their therapeutic potential against various diseases .

Case Study: Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of imidazole derivatives. For example, compound C2 demonstrated significant activity against breast cancer cells with an IC50 value of 0.75 μM, outperforming traditional chemotherapeutics like Doxorubicin . Another study reported that compound I33 effectively inhibited pro-inflammatory mediators and showed promise as an anti-inflammatory agent .

Industrial Applications

Catalysis

In industrial chemistry, this compound is used as a catalyst in various chemical reactions. Its unique properties allow it to facilitate reactions that may be challenging with other catalysts, leading to more efficient synthesis processes.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Research | NMR Spectroscopy | Enhanced resolution in reaction mechanism studies |

| Biological Research | Metabolic Studies | Tracing imidazole transformations |

| Medicinal Chemistry | Drug Development | Improved pharmacokinetics with deuterated compounds |

| Industrial Chemistry | Catalysis | Efficient synthesis processes |

Mechanism of Action

The mechanism of action of imidazole-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can alter the compound’s behavior in biological systems. This compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Imidazole-d3 with Analogous Compounds

Physicochemical Properties

- Solubility: this compound retains high water solubility (~633 g/L at 20°C) due to polarity, akin to non-deuterated imidazole. However, deuterium’s higher mass slightly reduces its vapor pressure .

- Metabolic Stability : Deuteration at reactive positions (e.g., C-2 or C-4) slows CYP450-mediated oxidation, as observed in deuterated midazolam analogs (e.g., longer half-life due to reduced CYP3A4/5 activity) .

- Acid-Base Behavior : this compound maintains amphoterism (pKa ~6.8–7.1), but deuterium substitution can shift tautomeric equilibrium between 1H- and 3H- forms .

Research Findings

- Enzymatic Interactions : this compound exhibits ~30% slower hepatic clearance than imidazole in rodent models, attributed to deuterium’s isotope effect on CYP-mediated hydroxylation .

- Thermal Stability : Substituted imidazoles (e.g., N-cyclopentylimidazole) decompose at ~250°C, whereas deuterated analogs show marginal stability improvements (~260°C) .

- Antifungal Activity: Triazoles (e.g., fluconazole) outperform imidazoles in potency against Candida spp. due to stronger binding to fungal lanosterol 14α-demethylase .

Biological Activity

Imidazole-d3 is a deuterated derivative of imidazole, a five-membered heterocyclic compound that plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their diverse biological activities, including anti-inflammatory , antimicrobial , antifungal , anticancer , and analgesic properties. The unique structure of imidazole allows for modifications that enhance its pharmacological effects, making it a significant scaffold in drug discovery .

Biological Activities

-

Anti-inflammatory Activity

- Imidazole derivatives have shown promising anti-inflammatory effects. For instance, several tri-substituted imidazoles demonstrated up to 58% inhibition of inflammation in vivo, with minimal gastrointestinal irritation . These compounds also exhibited analgesic properties, providing protection against pain in various models.

-

Anticancer Properties

- Research indicates that certain imidazole derivatives can inhibit cancer cell proliferation. For example, specific compounds showed IC50 values as low as 0.38 µM against breast cancer cells (MDA-MB-231), indicating potent anticancer activity . The mechanism often involves the induction of apoptosis and suppression of key signaling pathways associated with tumor growth.

-

Antimicrobial and Antifungal Activity

- Imidazole compounds have been extensively studied for their antimicrobial properties. Ketoconazole, an imidazole antifungal, not only targets fungal infections but also exhibits anti-inflammatory effects . Other synthesized imidazoles have demonstrated effective inhibition against various microbial strains.

Case Study 1: Anti-inflammatory Imidazoles

A study synthesized several di- and tri-substituted imidazoles to evaluate their anti-inflammatory activity. Compounds such as 3h and 3l showed significant inhibition rates (49.58% to 58.02%) in animal models compared to standard anti-inflammatory drugs like indomethacin .

| Compound | Inhibition Rate (%) | GI Irritation Severity Index |

|---|---|---|

| 3h | 58.02 | 0.17 |

| 3l | 49.58 | 0.34 |

Case Study 2: Anticancer Activity

In another study, a series of novel imidazole derivatives were tested against various cancer cell lines. Compound C12 exhibited the highest anti-proliferative activity with an IC50 of 0.38 µM against MDA-MB-231 cells, outperforming traditional chemotherapeutics like Doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| C12 | MDA-MB-231 (Breast) | 0.38 |

| C2 | A549 (Lung) | 4.37 |

| C3 | PC-3 (Prostate) | 1.1 |

The biological activities of this compound and its derivatives can be attributed to various mechanisms:

- Inhibition of NF-κB : Some compounds effectively inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

- Induction of Apoptosis : Many imidazoles trigger apoptosis in cancer cells by modulating key proteins involved in cell survival and death .

- Antimicrobial Action : The ability to disrupt microbial cell membranes or inhibit essential enzymes contributes to the antimicrobial efficacy observed in various studies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Imidazole-d3 with high isotopic purity?

Synthesis of deuterated imidazole derivatives like this compound often involves isotopic exchange reactions or catalytic deuteration. For example, deuterium can be introduced via acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O) under controlled temperature and pH conditions . Researchers must validate isotopic purity using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), as residual protons in the deuterated product can skew experimental outcomes . Standard protocols from NIST emphasize the importance of solvent purity and reaction time optimization to achieve >98% deuterium incorporation .

Q. Which analytical techniques are most effective for quantifying deuterium content in this compound?

Quantitative deuterium analysis typically employs:

- NMR spectroscopy : Chemical shifts in -NMR spectra reveal residual proton content, while -NMR confirms deuterium placement .

- High-resolution mass spectrometry (HRMS) : Measures exact molecular mass to distinguish between isotopic variants (e.g., [M+H]⁺ vs. [M+D]⁺) .

- Isotopic ratio monitoring : Gas chromatography-coupled isotope ratio mass spectrometry (GC-IRMS) provides precise deuterium-to-hydrogen ratios .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound shares handling requirements with non-deuterated imidazole, including:

- Use of personal protective equipment (PPE) such as gloves and goggles to prevent skin/eye contact (H314 hazard code) .

- Storage in airtight containers away from moisture to avoid isotopic exchange .

- Disposal via approved chemical waste channels, as deuterated compounds may require specialized decontamination .

Advanced Research Questions

Q. How does deuteration of imidazole affect its electronic properties and reactivity in organometallic catalysis?

Deuteration alters electron density and steric effects, potentially impacting coordination with metal centers. Studies on imidazole derivatives show that deuterium substitution at specific positions (e.g., C-2) can reduce reaction rates due to kinetic isotope effects (KIEs). For instance, He et al. (2017) observed a 20% decrease in catalytic activity for deuterated imidazole ligands in palladium-mediated cross-coupling reactions, attributed to weakened metal-ligand bonding . Computational modeling (DFT) is recommended to predict electronic changes and optimize deuteration sites for target reactions .

Q. How can researchers resolve contradictions in observed KIEs when using this compound in enzymatic studies?

Discrepancies in KIEs often arise from competing reaction mechanisms or solvent isotope effects. Methodological approaches include:

- Control experiments : Compare results in protonated vs. deuterated solvents to isolate solvent-specific effects .

- Isotopic labeling at multiple positions : Systematic deuteration (e.g., C-4 vs. C-5) identifies which sites contribute most to observed KIEs .

- Multi-technique validation : Combine stopped-flow kinetics with spectroscopic monitoring (e.g., UV-Vis, fluorescence) to correlate reaction steps with isotopic impacts .

Q. What strategies mitigate isotopic scrambling during the synthesis of this compound derivatives?

Isotopic scrambling (unintended H/D exchange) can occur during synthesis or storage. Mitigation strategies include:

- Low-temperature synthesis : Conduct reactions below 0°C to minimize thermal exchange .

- Non-acidic conditions : Use aprotic solvents (e.g., deuterated DMF) to avoid acid-catalyzed scrambling .

- Post-synthesis stabilization : Purify products via lyophilization or inert-gas drying to remove residual deuterium sources .

Q. Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Feasibility : Prioritize deuteration methods with scalable yields (e.g., catalytic deuteration over stoichiometric routes) .

- Novelty : Explore understudied applications, such as this compound in tracking metabolic pathways via deuterium-labeled probes .

- Ethical/Relevant : Ensure deuterated compounds are used in compliance with institutional guidelines for isotopic tracer studies .

Q. What are the best practices for reporting isotopic purity and stability in this compound studies?

- Data transparency : Include raw isotopic ratios (e.g., %D from HRMS) in supplementary materials .

- Stability testing : Report shelf-life under varying storage conditions (e.g., humidity, temperature) to inform reproducibility .

- Cross-validation : Compare results across independent labs to confirm consistency .

Properties

IUPAC Name |

2,4,5-trideuterio-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.